Dopamine D3 Receptor Affinity: Comparative Potency Against D2 Subtype
This compound demonstrates high affinity for the dopamine D3 receptor (Ki = 1.10 nM) and functional antagonism (IC50 = 1.20 nM) in human HEK293 cell assays, with a reported selectivity profile that differentiates it from its activity at the D2 receptor (IC50 = 22.9 nM) [1]. This D3-preferring binding profile is a critical differentiator when compared to non-selective dopaminergic ligands or D2-preferring perimidine analogs, where such selectivity data is often absent or unfavorable.
| Evidence Dimension | Receptor binding affinity (Ki) and functional antagonism (IC50) |
|---|---|
| Target Compound Data | D3 Ki = 1.10 nM; D3 IC50 = 1.20 nM |
| Comparator Or Baseline | D2 receptor: IC50 = 22.9 nM (same compound) |
| Quantified Difference | ~19-fold higher potency at D3 vs D2 (functional assay) |
| Conditions | Human D3 receptor expressed in HEK293 cells; [125I]IABN displacement (binding); Mitogenesis assay (functional) |
Why This Matters
For researchers developing D3-selective pharmacological tools or therapeutics, this compound offers a quantifiable selectivity window (D3 vs. D2) that is essential for minimizing off-target dopaminergic effects, a key procurement criterion not met by non-selective analogs.
- [1] BindingDB. BDBM123840. Affinity data for dopamine D3 receptor. Source: US Patent 8,748,608. View Source
